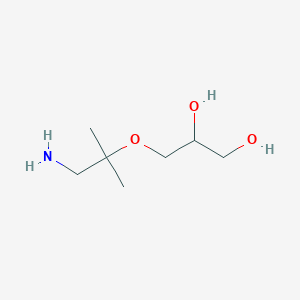

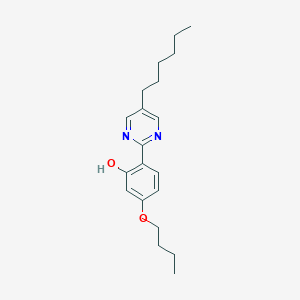

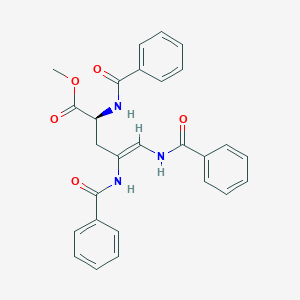

![molecular formula C11H12ClIN4O B117269 N-(4-Chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-2-yl)-2,2-dimethylpropionamide CAS No. 149765-16-2](/img/structure/B117269.png)

N-(4-Chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-2-yl)-2,2-dimethylpropionamide

Vue d'ensemble

Description

“N-(4-Chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-2-yl)-2-methylpropanamide” is a chemical compound with the molecular formula C10H10ClIN4O .

Synthesis Analysis

The synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, a building block of the compound, has been improved with a seven-step process from dimethyl malonate, yielding a 31% overall yield . This procedure is operationally simple and practical for the synthesis of the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine building block .Molecular Structure Analysis

The molecular structure of the compound is complex, with multiple aromatic, aryl, and alkyl substitutions at various positions on the 7-deazapurine ring .Chemical Reactions Analysis

The compound demonstrates reactivity through electrophilic substitution reactions, including nucleophilic aromatic substitution and Suzuki coupling reactions . The structure-activity relationships (SAR) of the compound reveal that meta and ortho-substituted phenyl compounds can easily penetrate the bacterial cell and have suitable binding interactions with their target .Physical And Chemical Properties Analysis

The compound is a yellow solid with a melting point of 287–288 °C . It is poorly soluble in water but exhibits better solubility in organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO) .Applications De Recherche Scientifique

- Application : The compound is an intermediate in the synthesis of the drug Tofatinib .

- Method of Application : The compound is used in the synthesis process of Tofatinib, a drug used in the treatment of adult patients with moderate to severe rheumatoid arthritis with inadequate or intolerant methotrexate response .

- Results or Outcomes : The use of this compound in the synthesis of Tofatinib contributes to the production of a drug that can help manage rheumatoid arthritis in patients who have not responded well to methotrexate .

- Application : The compound is used in the synthesis of a series of 4-alkylamino-7-methyl analogs of tubercidin .

- Method of Application : The compound is methylated with methyl iodide and then reacted with the appropriate amine in a Parr bomb at elevated temperatures to give the respective 4-alkylamino-7-methyl-7H-pyrrolo[2,3-d]pyrimidine compound .

- Results or Outcomes : The synthesis of these compounds has been accomplished, extending from simpler alkyls, such as ethyl, to heterocyclic rings .

- Application : The compound is explored as antitubercular agents .

- Method of Application : The compound is synthesized and its structure-activity relationships are studied, providing insights into the contributions of different aromatic, aryl, and alkyl substitution at the C-4 position of the 7-deazapurine ring .

- Results or Outcomes : Sixteen compounds displayed in vitro activity against the GFP reporter strain of Mycobacterium tuberculosis with MIC 90 values of 0.488–62.5 µM .

Scientific Field: Pharmaceutical Sciences

Scientific Field: Organic Chemistry

Scientific Field: Medicinal Chemistry

- Application : The compound is used as a core scaffold in the identification of a JAK1 selective inhibitor .

- Method of Application : The compound is used in the synthesis of ®-3-(7-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-5-azaspiro[2.4]heptan-5-yl)-3-oxopropanenitrile .

- Results or Outcomes : The synthesized compound was identified as a JAK1 selective inhibitor .

Scientific Field: Medicinal Chemistry

Scientific Field: Pharmaceutical Sciences

- Scientific Field: Organic Chemistry

- Application : The compound is used in the synthesis of a series of 4-alkylamino-7-methyl analogs of tubercidin .

- Method of Application : The compound is methylated with methyl iodide and then reacted with the appropriate amine in a Parr bomb at elevated temperatures to give the respective 4-alkylamino-7-methyl-7H-pyrrolo[2,3-d]pyrimidine compound .

- Results or Outcomes : The synthesis of these compounds has been accomplished, extending from simpler alkyls, such as ethyl, to heterocyclic rings .

Propriétés

IUPAC Name |

N-(4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-2-yl)-2,2-dimethylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClIN4O/c1-11(2,3)9(18)17-10-15-7(12)6-5(13)4-14-8(6)16-10/h4H,1-3H3,(H2,14,15,16,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZDHRXDFCHHFEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NC1=NC2=C(C(=CN2)I)C(=N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClIN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40573208 | |

| Record name | N-(4-Chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-2-yl)-2,2-dimethylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40573208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

378.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-Chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-2-yl)-2,2-dimethylpropionamide | |

CAS RN |

149765-16-2 | |

| Record name | N-(4-Chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-2-yl)-2,2-dimethylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40573208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

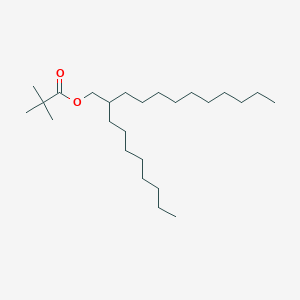

![1-[N-Fluorenylmethoxycarbonyl-(1S)-1-amino-2-hydroxyethyl]-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane](/img/structure/B117191.png)

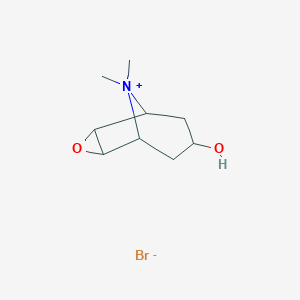

![2-(Trifluoromethyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B117196.png)

![ethyl 4-[(2S)-2-(dimethylamino)-3-methoxy-3-oxopropyl]-2-ethoxycarbonylsulfanylimidazole-1-carboxylate](/img/structure/B117202.png)